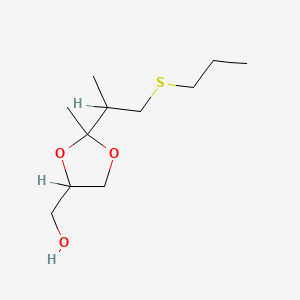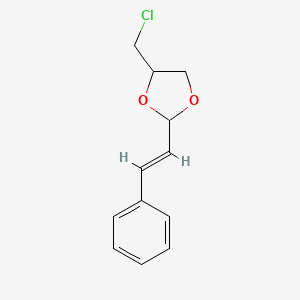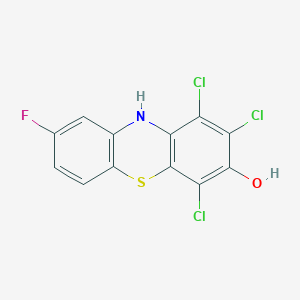
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of three chlorine atoms, one fluorine atom, and a hydroxyl group attached to the phenothiazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL typically involves multi-step organic reactions. One common method is the chlorination and fluorination of phenothiazine derivatives. The process may involve:
Chlorination: Using reagents like chlorine gas or thionyl chloride under controlled conditions to introduce chlorine atoms.
Fluorination: Employing fluorinating agents such as elemental fluorine or hydrogen fluoride to add fluorine atoms.
Hydroxylation: Introducing the hydroxyl group through reactions with hydroxylating agents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often conducted in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL involves its interaction with various molecular targets. In biological systems, it may:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with DNA: Potentially interfering with DNA replication and transcription processes.
Modulate receptors: Affecting neurotransmitter receptors and altering signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Chloro-10H-phenothiazine: A phenothiazine derivative with one chlorine atom.
10H-Phenothiazine, 2-(trifluoromethyl): Contains a trifluoromethyl group instead of chlorine and fluorine atoms.
3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one: A phenothiazine derivative with a trifluoromethyl group and a propanone moiety.
Uniqueness
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90251-99-3 |
|---|---|
分子式 |
C12H5Cl3FNOS |
分子量 |
336.6 g/mol |
IUPAC名 |
1,2,4-trichloro-8-fluoro-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H5Cl3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3,17-18H |
InChIキー |
NWLCJVSUAGWBOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)NC3=C(S2)C(=C(C(=C3Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
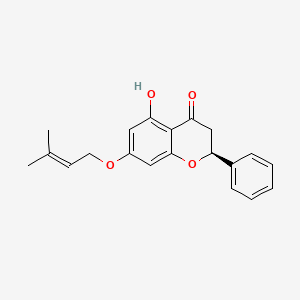
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
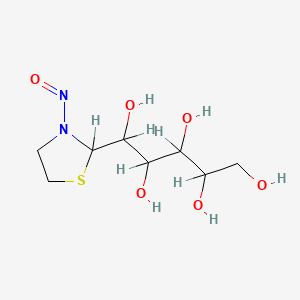
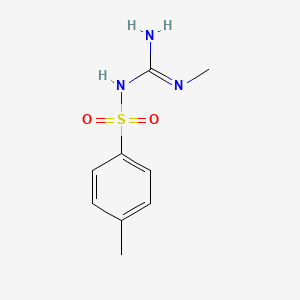
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
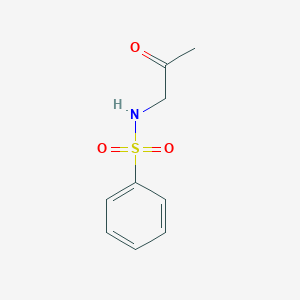
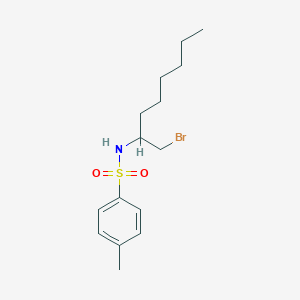
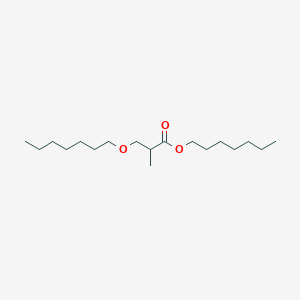
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)

